molecular formula C10H12O3 B579703 I+/--Thujaplicinol CAS No. 16643-33-7

I+/--Thujaplicinol

Cat. No.: B579703
CAS No.: 16643-33-7
M. Wt: 180.203
InChI Key: DTNGDTFARJMFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Thujaplicinol can be synthesized through various chemical reactions involving tropolone derivatives. One common method involves the hydroxylation of tropolone using specific reagents and catalysts under controlled conditions . The reaction typically requires a solvent, such as methanol or ethanol, and a catalyst, such as palladium or platinum, to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of I+/--Thujaplicinol often involves the extraction of the compound from natural sources, such as the bark and needles of Cupressaceae trees . The extraction process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography. This method ensures the isolation of this compound in its pure form for various applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to study the inhibitory effects of β-thujaplicinol on HIV-1 reverse transcriptase (RT) RNase H activity?

  • Answer : Kinetic assays under single-turnover conditions are critical. For example, pre-steady-state experiments with RNA/DNA hybrid substrates (250 nM) and enzyme concentrations (4 nM) are used to measure RNase H cleavage rates. Reactions are initiated by adding Mg²⁺, and termination involves EDTA/formamide quenching. Data are fitted to exponential equations (e.g., Y=Ymax(1ekX)Y = Y_{\text{max}} \cdot (1 - e^{-kX})) to derive rate constants . Yonetani-Theorell analysis is also employed to assess competitive binding with other inhibitors, using fixed substrate/enzyme ratios and varying inhibitor concentrations .

Q. How does β-thujaplicinol’s metal ion dependency influence its binding to HIV-RT?

  • Answer : β-thujaplicinol requires Mg²⁺ to bind the RNase H domain. NMR and HSQC experiments show that its interaction with HIV-RH is negligible without Mg²⁺, but significant chemical shift perturbations occur in its presence. The dissociation constant (KdK_d) for the first Mg²⁺ ion is 0.64 mM, indicating a two-metal ion chelation mechanism critical for inhibition .

Q. What evidence supports β-thujaplicinol’s specificity for the RNase H active site over the polymerase domain?

  • Answer : Pre-incubation experiments with chimeric DNA/DNA-RNA substrates demonstrate that β-thujaplicinol inhibits RNase H cleavage even when the polymerase domain is inactive. This confirms its direct targeting of the RNase H active site rather than interfering with polymerase-dependent processes .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-thujaplicinol’s inhibitory potency across different experimental conditions?

  • Answer : Variations in Mg²⁺ concentration, substrate type (e.g., RNA/DNA vs. DNA/DNA-RNA hybrids), and pre-incubation protocols significantly affect observed inhibition. For instance, β-thujaplicinol shows ~3-fold inhibition when RT is pre-incubated with Mg²⁺ but negligible effects without metal ions. Standardizing metal ion concentrations (e.g., 6–8 mM Mg²⁺) and substrate design (e.g., defined cleavage junctions) reduces variability .

Q. What strategies optimize β-thujaplicinol’s use in cellular assays, given its metal ion dependency and potential cytotoxicity?

  • Answer : Cellular studies require balancing Mg²⁺ availability with cytotoxicity thresholds. Chelator-free buffers and transient transfection models (e.g., HEK293T cells expressing HIV-RT) can mimic physiological metal ion conditions. Parallel assays measuring RT polymerase vs. RNase H activity (e.g., using chain-terminating nucleotides) help distinguish target-specific effects .

Q. How do structural studies inform the design of β-thujaplicinol analogs with improved pharmacokinetic profiles?

  • Answer : X-ray crystallography reveals β-thujaplicinol’s binding to the RNase H active site via Mg²⁺ coordination. Modifications to its tropolone ring (e.g., introducing hydrophobic substituents) enhance binding affinity, while PEGylation improves solubility. Molecular dynamics simulations further predict analogs with reduced off-target interactions .

Q. What statistical approaches are recommended for analyzing β-thujaplicinol’s dose-response data in enzymatic assays?

  • Answer : Non-linear regression (e.g., GraphPad Prism) fitting to the Hill equation accounts for cooperativity. For competitive inhibition studies, Cheng-Prusoff equations adjust IC50IC_{50} values based on substrate concentration. Bootstrap resampling (≥1000 iterations) validates confidence intervals in low-n datasets .

Q. Data Interpretation & Contradiction Analysis

Q. How should researchers interpret discrepancies between β-thujaplicinol’s in vitro potency and limited cellular efficacy?

  • Answer : Cellular efflux pumps (e.g., P-glycoprotein) and cytoplasmic Mg²⁺ fluctuations often reduce intracellular drug availability. Complementary assays (e.g., thermal shift assays with lysates) verify target engagement. Pairing β-thujaplicinol with efflux inhibitors (e.g., verapamil) can clarify mechanistic vs. pharmacokinetic limitations .

Q. What experimental controls are essential to confirm β-thujaplicinol’s RNase H inhibition is not confounded by polymerase domain effects?

  • Answer : Use polymerase-deficient RT mutants (e.g., D110A) and orthogonal substrates (e.g., RNA/DNA hybrids with non-processive cleavage sites). Control reactions with NNRTIs (e.g., efavirenz) rule out polymerase cross-talk. Single-turnover kinetics further isolate RNase H-specific effects .

Q. Future Research Directions

Q. What novel techniques could elucidate β-thujaplicinol’s dynamic binding to HIV-RT in real time?

  • Answer : Time-resolved cryo-EM and single-molecule FRET can capture conformational changes during inhibitor binding. Stopped-flow fluorescence with labeled RT variants (e.g., Trp-rich domains) provides sub-millisecond resolution of association/dissociation kinetics .

Q. How can computational modeling improve the prediction of β-thujaplicinol resistance mutations?

  • Answer : Molecular docking (e.g., AutoDock Vina) screens RT mutants for altered binding energies. Machine learning (e.g., random forests) trained on structural/kinetic data identifies mutation hotspots (e.g., Q475, Y501) that confer resistance through steric hindrance or altered Mg²⁺ coordination .

Properties

CAS No.

16643-33-7

Molecular Formula

C10H12O3

Molecular Weight

180.203

IUPAC Name

2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

DTNGDTFARJMFLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC(=O)C(=C1O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

I+/--Thujaplicinol
2-Hydroxy-3-methoxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one
I+/--Thujaplicinol
Reactant of Route 3
I+/--Thujaplicinol
Reactant of Route 4
I+/--Thujaplicinol
Reactant of Route 5
I+/--Thujaplicinol
Reactant of Route 6
I+/--Thujaplicinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.